Silane, (5-iodo-1-pentynyl)trimethyl-

Vue d'ensemble

Description

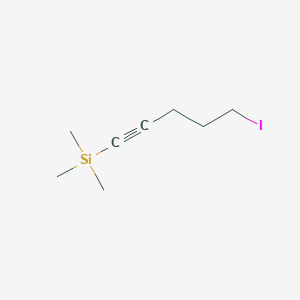

Silane, (5-iodo-1-pentynyl)trimethyl- is a chemical compound with the molecular formula C8H15ISi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its unique structure, which includes an iodine atom and a pentynyl group attached to a silicon atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (5-iodo-1-pentynyl)trimethyl- typically involves the reaction of 5-iodo-1-pentyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for Silane, (5-iodo-1-pentynyl)trimethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

Silane, (5-iodo-1-pentynyl)trimethyl- undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in coupling reactions.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted silanes, while coupling reactions can produce complex organic molecules with extended carbon chains .

Applications De Recherche Scientifique

Applications in Scientific Research

Silane, (5-iodo-1-pentynyl)trimethyl- has several significant applications across various scientific disciplines:

Organic Synthesis

Building Block : It serves as a crucial building block for synthesizing more complex organosilicon compounds. The iodine atom can be substituted in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Coupling Reactions : The compound can participate in coupling reactions such as the Sonogashira coupling, which enables the formation of carbon-carbon bonds with aryl and vinyl halides. This property is particularly useful in constructing complex organic molecules with desired functionalities.

Materials Science

Coatings and Advanced Materials : Silane compounds are widely used in producing advanced materials and coatings due to their ability to enhance adhesion and improve surface properties. Silane, (5-iodo-1-pentynyl)trimethyl- can be utilized to modify surfaces in various applications, including electronics and nanotechnology.

Biological Applications

Bioconjugation : The compound can be employed in modifying biomolecules for imaging and therapeutic purposes. Its ability to react with nucleophiles makes it suitable for attaching to proteins or other biomolecules, facilitating studies in drug development and cancer research .

Catalysis

Silane, (5-iodo-1-pentynyl)trimethyl- can act as a precursor in synthesizing catalysts for various organic reactions. Its reactivity allows it to participate in diverse catalytic processes, enhancing reaction rates and selectivity .

Case Study 1: Application in Cancer Research

Recent studies have explored the anticancer potential of derivatives of Silane, (5-iodo-1-pentynyl)trimethyl-. Research indicates significant inhibitory effects on cancer cell lines such as non-small cell lung cancer (NSCLC). The compound demonstrated an IC50 value of 185.5 nM against VEGFR-2, indicating potent inhibitory activity that promotes apoptosis in cancer cells through upregulation of pro-apoptotic markers like Bax.

Case Study 2: Bioconjugation Techniques

In bioconjugation studies, Silane, (5-iodo-1-pentynyl)trimethyl- was utilized to modify proteins for imaging applications. The ability to introduce functional groups via nucleophilic substitution has led to advancements in developing targeted therapies and diagnostic tools within medicinal chemistry .

Mécanisme D'action

The mechanism of action of Silane, (5-iodo-1-pentynyl)trimethyl- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the pentynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (5-Chloro-1-pentynyl)trimethylsilane

- (4-Iodo-1-butynyl)trimethylsilane

- 5-(Trimethylsilyl)-4-pentyn-1-ol

Uniqueness

Silane, (5-iodo-1-pentynyl)trimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .

Activité Biologique

Silane, (5-iodo-1-pentynyl)trimethyl- (CAS Number: 35761-91-2), is a silane compound characterized by its unique structure that includes a trimethylsilyl group and a terminal alkyne. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a detailed examination of the biological activity of this compound, including relevant case studies, experimental findings, and data tables summarizing its effects.

- Molecular Formula: CHISi

- Molecular Weight: 266.199 g/mol

- Structure: The compound features a linear alkyne with an iodine substituent, which may influence its reactivity and biological interactions.

The proposed mechanism of action for silane compounds involves disruption of microbial cell membranes and interference with lipid biosynthesis pathways. This is supported by studies showing that related compounds inhibit the synthesis of essential lipids in bacteria, leading to cell lysis and death .

Case Studies

- In Vitro Studies : A study investigated the antimicrobial activity of several silane derivatives, including (5-iodo-1-pentynyl)trimethyl-silane. The results demonstrated that these compounds could significantly inhibit the growth of Gram-positive and Gram-negative bacteria at varying concentrations.

- Synergistic Effects : Another study explored the synergistic effects of silanes combined with traditional antibiotics, revealing enhanced antimicrobial efficacy against resistant strains of bacteria when used in conjunction with ampicillin .

Anticancer Activity

Emerging research suggests that silane compounds may also possess anticancer properties. Preliminary studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines showed that while some silanes exhibit significant anticancer activity, they also demonstrate varying levels of cytotoxicity to normal cells. The selectivity index is crucial for evaluating their therapeutic potential.

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| Cancer Cell Line A | 15 | 3 |

| Normal Cell Line B | 45 | - |

This table illustrates the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues.

Propriétés

IUPAC Name |

5-iodopent-1-ynyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ISi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSACCMIYLPDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ISi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456711 | |

| Record name | Silane, (5-iodo-1-pentynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35761-91-2 | |

| Record name | Silane, (5-iodo-1-pentynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.